molecular formula C11H12N2OS B1276935 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol CAS No. 318234-24-1

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol

Cat. No. B1276935
M. Wt: 220.29 g/mol
InChI Key: WIXFROLPJKVZHV-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their biological relevance.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is reported using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel catalyst, which is a green and efficient method . Similarly, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of related compounds . These methods emphasize the importance of catalysts in the synthesis of pyrazole derivatives, which could be applicable to the synthesis of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray diffraction. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were reported, and their supramolecular structures were established by X-ray diffraction . The crystal structure of a related compound, a dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound, was also determined, showing the absence of intramolecular stacking . These studies highlight the importance of structural analysis in understanding the properties of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a three-component reaction involving 1,1-bis(methylsulfanyl)-2-nitroethene, aromatic aldehydes, and hydrazine has been described for the preparation of functionalized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles . Additionally, a domino reaction of a related pyrazol-5-ol with heterocyclic CH acids has been reported, which involves a formal cleavage of the substrate . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of a pyrazol-3-one derivative was examined to establish the predominant tautomeric form in the solid state . The presence of different substituents and functional groups can significantly affect the properties of these compounds, such as solubility, melting point, and reactivity. The synthesis and crystal structure of a triazole derivative also provide insights into the intermolecular interactions that can influence the physical properties of these compounds .

Scientific Research Applications

Chemical Reactions and Synthesis

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is involved in various chemical reactions, demonstrating its versatility in synthesis. A study described the domino reaction of a similar pyrazol compound, leading to the formation of substituted pyrazole and aniline derivatives. This highlights the compound's role in creating complex molecular structures (Erkin & Ramsh, 2014).

Catalyst Applications

The compound has been used in research exploring environmentally friendly catalysis. One study focused on the synthesis of bis-pyrazols using cellulose sulfuric acid, an eco-friendly catalyst. This research underscores the potential of such compounds in green chemistry applications (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Material Science and Corrosion Inhibition

In material science, derivatives of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol have been studied for their corrosion inhibition properties. A 2020 study demonstrated the use of such derivatives in protecting steel in acidizing environments, crucial in the petroleum industry (Singh, Ansari, Quraishi, & Kaya, 2020).

Structural and Theoretical Chemistry

The compound's structural aspects have been a focus in some studies. For example, research on a related pyrazole derivative provided insights into the molecule's unique "U" conformation in the solid state, contributing to our understanding of molecular structures and interactions (Liu, Ji, Jia, Liu, & Yu, 2005).

Future Directions

Pyrazoles, including 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol, have been studied extensively due to their diverse biological and chemical properties. They have potential applications in medicinal chemistry, material chemistry, and other fields .

properties

IUPAC Name

2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFROLPJKVZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol

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